Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate
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Overview
Description
Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate is a complex organic compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a carbamoyl functional group. This compound is often used in organic synthesis and peptide chemistry due to its protective groups and reactive sites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate typically involves multiple steps, including the protection of amino groups and the formation of amide bonds. One common method involves the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group. The synthesis can be carried out under mild conditions using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol for Boc deprotection.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Amines.
Substitution: Free amine after Boc deprotection.
Scientific Research Applications
Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate involves its ability to act as a protecting group and a reactive intermediate. The Boc group protects the amino group from unwanted reactions during synthesis, and can be selectively removed under acidic conditions. The compound can also participate in amide bond formation, which is crucial in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-({[(tert-butoxy)carbonyl]amino}sulfonyl)piperazine-1-carboxylate
- Benzyl N-(tert-butoxycarbonyl)glycinate
- Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)(methyl)amino]piperidine-1-carboxylate
Uniqueness
Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate is unique due to its specific combination of functional groups, which allows for selective reactions and protection during synthesis. Its structure provides versatility in various chemical reactions and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C20H29N3O6 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
benzyl 5-amino-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxopentanoate |
InChI |
InChI=1S/C20H29N3O6/c1-13(22-19(27)29-20(2,3)4)18(26)23-15(17(21)25)10-11-16(24)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H2,21,25)(H,22,27)(H,23,26) |
InChI Key |
GBWLWWKUNXXPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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